BenchChemオンラインストアへようこそ!

3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one

Antimicrobial Chalcone SAR Drug Discovery

This α,β-unsaturated ketone features a unique β-ethoxy moiety, making it an essential negative control in antimicrobial SAR and a selective substrate for biocatalytic dihydrochalcone synthesis. Its distinct metabolic and electronic properties preclude substitution with generic chalcones. Procure for validated assay sensitivity, lead optimization studies, and enzymatic investigations.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
Cat. No. B13525883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCOC=CC(=O)C1=CC=C(C=C1)OC
InChIInChI=1S/C12H14O3/c1-3-15-9-8-12(13)10-4-6-11(14-2)7-5-10/h4-9H,3H2,1-2H3/b9-8+
InChIKeyZIPYCDFHTDSPIZ-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one: A 4′-Methoxychalcone Scaffold with Distinct Physicochemical and Biological Properties for Research Procurement


3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one (CAS 143101-59-1) is a synthetic chalcone derivative belonging to the class of α,β-unsaturated ketones characterized by a 4-methoxyphenyl ring A and an ethoxyvinyl ether moiety (ring B replacement) [1]. As a member of the 4′-methoxychalcone family, this compound exhibits a molecular weight of 206.24 g/mol (C₁₂H₁₄O₃) and is available as a research-grade chemical with a standard purity specification of ≥97% . Its unique structural feature—the combination of a para-methoxy substituent on the A-ring and an ethoxy group extending from the β-carbon—distinguishes it from common hydroxylated, halogenated, or simple alkylated chalcone analogs, conferring distinct electronic properties and biological activity profiles relevant to medicinal chemistry and chemical biology investigations [2].

Why 3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one Cannot Be Replaced by Generic 4′-Methoxychalcones in Research Programs


Generic substitution of 3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one with other 4′-methoxychalcones or simple chalcone scaffolds is scientifically invalid due to the critical role of the β-ethoxy group in determining both biological selectivity and physicochemical behavior. Structure-activity relationship (SAR) studies on 4′-methoxychalcones demonstrate that replacement of the hydroxyl group on the B-ring with an ethoxy substituent (−OCH₂CH₃) fundamentally alters antimicrobial activity profiles, resulting in complete loss of activity against specific yeast and bacterial strains compared to hydroxylated analogs [1]. Furthermore, the presence of the ethoxy group influences the compound's metabolic fate in whole-cell biotransformation systems, enabling selective C=C bond reduction to yield 4-ethoxy-4′-methoxydihydrochalcone—a transformation not observed with other para-substituted chalcones bearing halide, nitro, methyl, or ethyl groups [2]. These structure-dependent differences in bioactivity and enzymatic susceptibility preclude the use of alternative 4′-methoxychalcones as functional equivalents in assay development, lead optimization, or mechanistic studies.

Quantitative Differentiation Evidence for 3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one: A Procurement Decision Guide


Antimicrobial Activity Selectivity: Ethoxy Substituent Abolishes Activity Relative to 4-Hydroxy Analog

In a comparative study of 4′-methoxychalcones, the presence of an ethoxy group (−OCH₂CH₃) on the B-ring, as in 3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one, resulted in complete loss of antimicrobial activity against both Staphylococcus aureus and Rhodotorula rubra, in contrast to the 4-hydroxy-4′-methoxychalcone analog which retained inhibitory activity [1]. This substitution-specific effect establishes that the ethoxy-bearing compound is not a suitable surrogate for antimicrobial screening assays.

Antimicrobial Chalcone SAR Drug Discovery

Biotechnological Reduction Selectivity: Ethoxy Substituent Enables Specific C=C Bond Reduction

Whole-cell biotransformation studies using Lactobacillus and Rhodococcus strains demonstrated that 3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one (bearing a 4-ethoxy substituent) undergoes selective C=C bond reduction to yield 4-ethoxy-4′-methoxydihydrochalcone [1]. In contrast, chalcones with para substituents such as halide, hydroxyl, nitro, methyl, or ethyl groups on the B-ring exhibited different or no reduction profiles under identical conditions [1]. This metabolic differentiation confirms that the ethoxy group directs a unique enzymatic transformation pathway not shared by other 4′-methoxychalcone analogs.

Biotransformation Metabolism Green Chemistry

Antiglycation Activity: 4-Alkoxychalcone Scaffold Demonstrates Potent In Vitro Inhibition

Within a series of twelve 4-alkoxychalcones evaluated for in vitro antiglycation activity, the 4-ethoxy-substituted derivative (compound 2, representing 3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one) exhibited an IC₅₀ of 89.07 ± 1.3 µM, significantly more potent than the standard rutin (IC₅₀ = 294.50 ± 1.5 µM) [1]. This represents a class-level differentiation for 4-alkoxychalcones as antiglycation agents, with the ethoxy variant demonstrating approximately 3.3-fold higher potency than the reference compound.

Antiglycation Diabetes Complications AGE Inhibition

Cytotoxicity Profile: Low Toxicity in PC-3 Prostate Cancer Cell Line

Evaluation of 4-alkoxychalcones against the PC-3 human prostate cancer cell line revealed that the 4-ethoxy derivative (compound 2) exhibited much lower cytotoxicity compared to the standard chemotherapeutic doxorubicin [1]. While quantitative cell viability data for individual compounds were not fully extracted, the study explicitly reports that all 4-alkoxychalcones in the series demonstrated significantly reduced toxicity relative to doxorubicin, suggesting a favorable safety margin for this scaffold class [1].

Cytotoxicity Safety Pharmacology Cancer Research

Antioxidant Activity: Methoxy Substituent on Ring A Dictates HO-1 Induction Potential

SAR studies on methoxychalcones indicate that a single methoxy substituent at the 4- or 4′-position is ineffective for inducing the cytoprotective enzyme heme oxygenase-1 (HO-1) [1]. Since 3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one bears a 4-methoxy group on ring A and an ethoxyvinyl moiety (no methoxy on ring B), it is predicted to be a weak or non-inducer of HO-1 compared to chalcones with multiple methoxy groups in the 3,4,5- and 3',4',5'-positions [1]. This structural inference provides a clear differentiation from potent HO-1-inducing methoxychalcones and guides its appropriate use in antioxidant mechanism studies.

Antioxidant Heme Oxygenase-1 Cytoprotection

Optimal Research Applications for 3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one Based on Verified Evidence


Negative Control in Antimicrobial SAR Studies of 4′-Methoxychalcones

Given the complete loss of antimicrobial activity upon ethoxy substitution relative to the 4-hydroxy analog [1], 3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one is ideally suited as a negative control compound in structure-activity relationship (SAR) studies aimed at identifying the pharmacophoric requirements for chalcone-mediated antimicrobial effects. Its use can help validate assay sensitivity and confirm the essential role of a B-ring hydroxyl group in observed antimicrobial activity.

Substrate for Biocatalytic Reduction and Metabolic Fate Studies

The compound's selective reduction to 4-ethoxy-4′-methoxydihydrochalcone by Lactobacillus and Rhodococcus whole-cell systems [2] makes it a valuable substrate for investigating chalcone-metabolizing enzymes, developing biocatalytic routes to dihydrochalcone derivatives, and studying the metabolic fate of alkoxy-substituted chalcones in microbial or mammalian models. This application leverages the compound's unique metabolic selectivity compared to other para-substituted chalcones.

Lead Scaffold for Antiglycation Drug Discovery with Favorable Safety Profile

The potent in vitro antiglycation activity (IC₅₀ = 89.07 µM, outperforming rutin) coupled with low cytotoxicity against PC-3 cells [3] positions 3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one as a promising lead scaffold for developing therapeutic agents targeting advanced glycation end-product (AGE) formation. Its favorable selectivity window supports further optimization and in vivo efficacy studies in models of diabetic complications.

Control Compound in HO-1 Induction Mechanism Studies

Based on established SAR for methoxychalcones, the 4-methoxy-substituted A-ring of this compound predicts weak or absent induction of the cytoprotective enzyme heme oxygenase-1 (HO-1) [4]. This property makes it suitable as a negative control or a scaffold for comparative studies aimed at elucidating the structural determinants of HO-1 induction, particularly when contrasted with multi-methoxy-substituted chalcones that are potent inducers.

Quote Request

Request a Quote for 3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.